1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
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Overview
Description
1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoroethyl group imparts unique properties to the molecule, making it a valuable candidate for various applications. The compound’s structure includes a pyridine ring, which is a common motif in many biologically active molecules.
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be achieved through several routes. One common method involves the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent to produce 2,2-difluoroethyl formate or 2,2-difluoroethyl acetate. This intermediate is then transesterified in the presence of an alcohol and optionally a base . Industrial production methods often utilize similar steps but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The difluoroethyl group can participate in substitution reactions, particularly with nucleophiles such as thiols, amines, and alcohols.
Common reagents used in these reactions include hypervalent iodine reagents, transition metals, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: The compound’s potential as a drug candidate is being explored, particularly for its ability to modulate biological pathways.
Industry: It is used in the production of agrochemicals and materials science applications due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity and binding affinity to target proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds also contain fluorinated groups and exhibit similar reactivity and stability.
Unsaturated adamantane derivatives: These compounds share some structural similarities and are used in similar applications, particularly in materials science and pharmaceuticals.
The uniqueness of this compound lies in its specific difluoroethyl group, which imparts distinct physicochemical properties and enhances its potential as a versatile compound in various fields.
Properties
Molecular Formula |
C9H9F2NO3 |
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Molecular Weight |
217.17 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-6-methyl-4-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9F2NO3/c1-5-2-7(13)6(9(14)15)3-12(5)4-8(10)11/h2-3,8H,4H2,1H3,(H,14,15) |
InChI Key |
XJMVFPUZJNVSLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(F)F)C(=O)O |
Origin of Product |
United States |
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